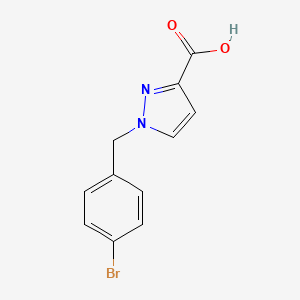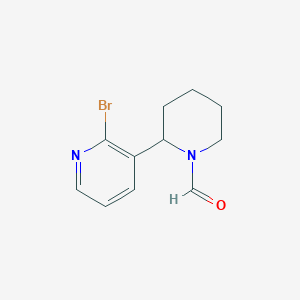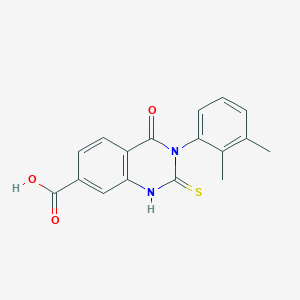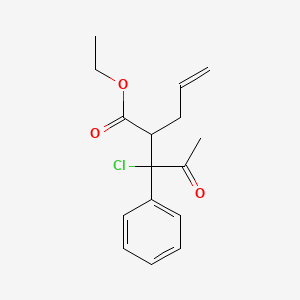
2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde is a heterocyclic compound that features an imidazole ring substituted with a phenyl group and an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation of benzylamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(2-Phenyl-1H-imidazol-1-yl)acetic acid.
Reduction: 2-(2-Phenyl-1H-imidazol-1-yl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazole ring. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Imidazol-1-yl)acetaldehyde: Lacks the phenyl group, resulting in different chemical and biological properties.
2-(2-Phenyl-1H-imidazol-1-yl)acetic acid:
1H-Imidazol-1-ylacetic acid: Another related compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
2-(2-Phenyl-1H-imidazol-1-yl)acetaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-(2-phenylimidazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H10N2O/c14-9-8-13-7-6-12-11(13)10-4-2-1-3-5-10/h1-7,9H,8H2 |
Clave InChI |
JSJMIXZCVOCLDC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=CN2CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


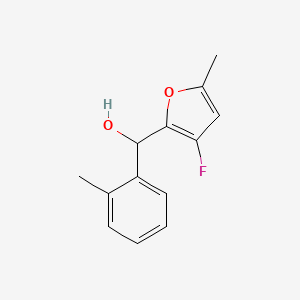
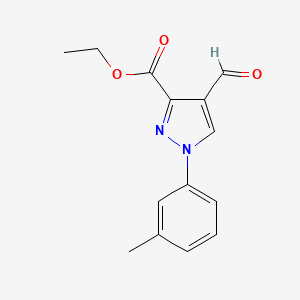

![tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15059986.png)

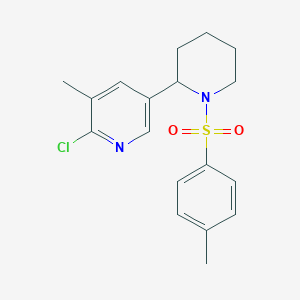
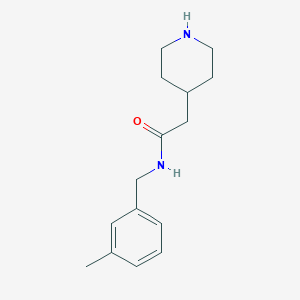
![2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15060013.png)
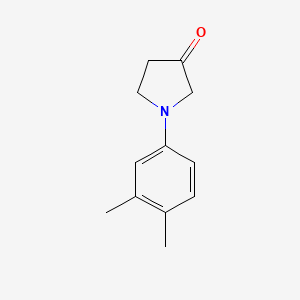
![(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B15060028.png)
